molecular formula C25H32N2O2 B11326449 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11326449
M. Wt: 392.5 g/mol
InChI Key: VEGDGZOBYLZYBF-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and the subsequent attachment of the functional groups. Common synthetic routes may involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Attachment: The tert-butylphenyl and dimethylaminoethyl groups are introduced through substitution reactions, often using reagents like tert-butyl chloride and dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H32N2O2/c1-16-8-13-20-17(2)23(29-22(20)14-16)24(28)26-15-21(27(6)7)18-9-11-19(12-10-18)25(3,4)5/h8-14,21H,15H2,1-7H3,(H,26,28)

InChI Key

VEGDGZOBYLZYBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N(C)C)C

Origin of Product

United States

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